molecular formula C10H10O B12312921 1,2-Epoxytetralin, (1R,2S)- CAS No. 58800-12-7

1,2-Epoxytetralin, (1R,2S)-

Cat. No.: B12312921
CAS No.: 58800-12-7
M. Wt: 146.19 g/mol
InChI Key: ZWBOIOUXXAJRAU-VHSXEESVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Epoxytetralin, (1R,2S)-, can be synthesized through several methods. One common approach involves the epoxidation of tetralin using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds as follows:

Tetralin+m-CPBA1,2-Epoxytetralin, (1R,2S)-\text{Tetralin} + \text{m-CPBA} \rightarrow \text{1,2-Epoxytetralin, (1R,2S)-} Tetralin+m-CPBA→1,2-Epoxytetralin, (1R,2S)-

The reaction is carried out in an organic solvent like dichloromethane at room temperature, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1,2-Epoxytetralin, (1R,2S)-, may involve the use of more scalable and cost-effective methods. One such method includes the catalytic epoxidation of tetralin using transition metal catalysts like titanium or vanadium complexes. These catalysts facilitate the epoxidation process, allowing for higher yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxytetralin, (1R,2S)-, undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.

    Reduction: The epoxide can be reduced to form the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide under basic or acidic conditions.

Major Products

    Diols: Formed through oxidation or reduction reactions.

    Substituted Epoxides: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1,2-Epoxytetralin, (1R,2S)-, has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor to biologically active compounds.

    Material Science: Utilized in the development of novel polymers and materials with unique properties.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1,2-Epoxytetralin, (1R,2S)-, involves its ability to react with various molecular targets through its epoxide ring. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity allows it to modify the function of these molecules, potentially leading to therapeutic effects or toxicological outcomes.

Comparison with Similar Compounds

1,2-Epoxytetralin, (1R,2S)-, can be compared with other similar compounds, such as:

    1,2-Epoxytetralin, (1S,2R)-: The enantiomer of 1,2-Epoxytetralin, (1R,2S)-, with different stereochemistry and potentially different biological activities.

    Tetralin: The parent hydrocarbon from which 1,2-Epoxytetralin is derived.

    Other Epoxides: Compounds like styrene oxide or cyclohexene oxide, which share the epoxide functional group but differ in their structural and stereochemical properties.

The uniqueness of 1,2-Epoxytetralin, (1R,2S)-, lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

58800-12-7

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

(1aS,7bR)-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene

InChI

InChI=1S/C10H10O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-4,9-10H,5-6H2/t9-,10+/m0/s1

InChI Key

ZWBOIOUXXAJRAU-VHSXEESVSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]3[C@H]1O3

Canonical SMILES

C1CC2=CC=CC=C2C3C1O3

Origin of Product

United States

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